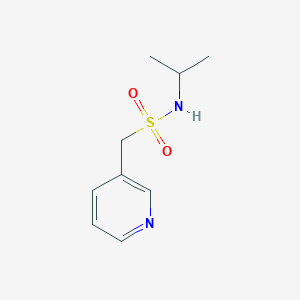
Methyl (Z)-14-methylhexadec-8-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-14-methylhexadec-8-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its long carbon chain and the presence of a double bond in the E-configuration, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (E)-14-methylhexadec-8-enoate can be synthesized through the esterification reaction between 14-methylhexadec-8-enoic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl (E)-14-methylhexadec-8-enoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-14-methylhexadec-8-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-14-methylhexadec-8-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and signaling pathways.
Industry: The ester is used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of methyl (E)-14-methylhexadec-8-enoate involves its interaction with various molecular targets, primarily through its ester and double bond functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The double bond can also interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl palmitate: Similar in structure but lacks the double bond.
Methyl oleate: Contains a double bond but in a different position.
Ethyl (E)-14-methylhexadec-8-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (E)-14-methylhexadec-8-enoate is unique due to the specific position and configuration of its double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
30689-77-1 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
methyl (Z)-14-methylhexadec-8-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h5,7,17H,4,6,8-16H2,1-3H3/b7-5- |
InChI-Schlüssel |
KXKSZSXMFYJWFU-ALCCZGGFSA-N |
Isomerische SMILES |
CCC(C)CCCC/C=C\CCCCCCC(=O)OC |
Kanonische SMILES |
CCC(C)CCCCC=CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


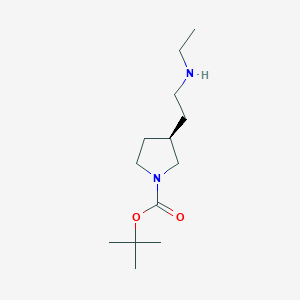
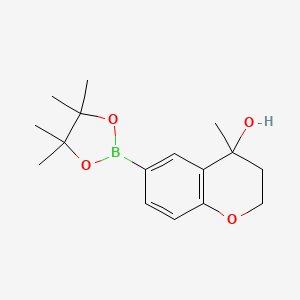
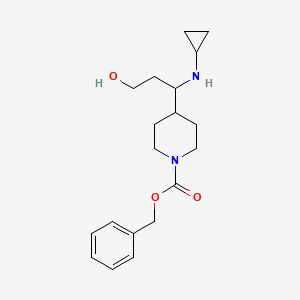

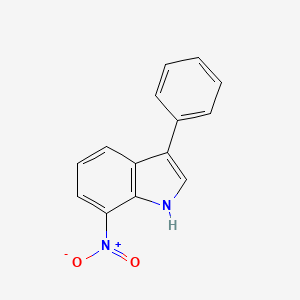
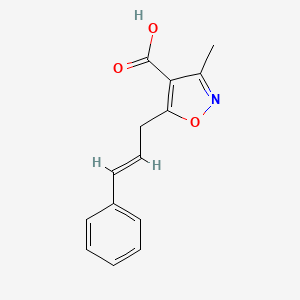

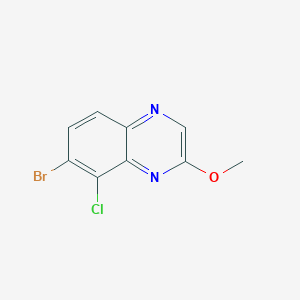
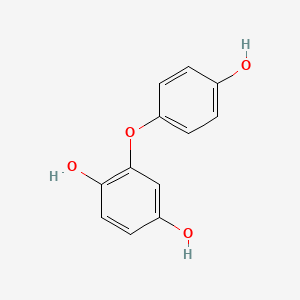
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
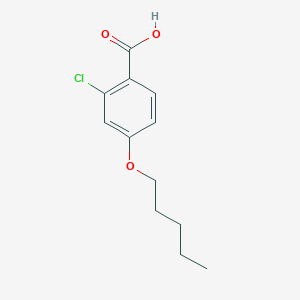

![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
